chemical structure and properties of 2-(4-bromophenyl)phthalazin-1(2H)-one
chemical structure and properties of 2-(4-bromophenyl)phthalazin-1(2H)-one
An In-Depth Technical Guide to 2-(4-bromophenyl)phthalazin-1(2H)-one: A Core Scaffold for PARP Inhibitor Development
Abstract
This technical guide provides a comprehensive analysis of 2-(4-bromophenyl)phthalazin-1(2H)-one, a heterocyclic compound of significant interest in modern medicinal chemistry. While not a therapeutic agent itself, this molecule serves as a critical and strategically designed intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its pivotal role as a foundational scaffold in the development of targeted cancer therapies. The narrative emphasizes the chemical logic behind its structure and the mechanism of action of the final drug products derived from it, grounding all claims in authoritative scientific literature.
The Phthalazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The phthalazin-1(2H)-one core is a bicyclic nitrogen-containing heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its rigid, planar structure and capacity for hydrogen bonding interactions allow it to bind effectively to a variety of biological targets. Consequently, phthalazinone derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antiviral effects.[2][3]
Perhaps the most impactful application of the phthalazinone core has been in the field of oncology, specifically in the development of PARP inhibitors.[4][5] The first-in-class PARP inhibitor, Olaparib, features this very scaffold, which acts as a structural mimic of the nicotinamide moiety of NAD+, enabling it to potently inhibit the enzyme's catalytic activity.[2] This has paved the way for a new class of targeted therapies based on the principle of synthetic lethality.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2-(4-bromophenyl)phthalazin-1(2H)-one is essential for its effective use in synthetic chemistry.
Chemical Structure
The molecule consists of a phthalazinone ring system where the nitrogen at position 2 (N2) is substituted with a 4-bromophenyl group. It is crucial to distinguish it from its structural isomer, 4-(4-bromophenyl)-1(2H)-phthalazinone, where the substitution is at carbon-4 (C4). The N2-substitution is synthetically intentional, positioning the bromophenyl group for subsequent chemical modifications.
Core Properties
While extensive experimental data for this specific intermediate is not widely published, the table below summarizes its known identifiers and key properties based on available data for its isomer and parent scaffold.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-bromophenyl)phthalazin-1(2H)-one | - |
| CAS Number | 128174-79-8 | - |
| Molecular Formula | C₁₄H₉BrN₂O | [6] |
| Molecular Weight | 301.14 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | [7] |
| Melting Point | Data not available. The C4-substituted isomer, 4-(4-bromophenyl)-1(2H)-phthalazinone, has a melting point of 268-274 °C. | [7][8] |
| Solubility | Expected to be soluble in DMSO, DMF, and sparingly soluble in chloroform and methanol. | [9] |
Synthesis and Spectroscopic Characterization
The synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one is reliably achieved through a classical condensation reaction, which is a cornerstone of heterocyclic chemistry.
Synthetic Strategy: The Logic of Condensation
The most direct and efficient route is the cyclocondensation of 2-formylbenzoic acid with (4-bromophenyl)hydrazine . This reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the aldehyde. Subsequent intramolecular cyclization with the carboxylic acid group, driven by heat and acid catalysis, leads to the elimination of water and the formation of the stable, aromatic phthalazinone ring system. Acetic acid is an ideal solvent and catalyst for this transformation, facilitating both the hydrazone formation and the final dehydration step.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of N-aryl phthalazinones.[10]
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Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 eq).
-
Dissolution: Add glacial acetic acid (50 mL) to the flask and stir until the solid is partially dissolved.
-
Hydrazine Addition: Add (4-bromophenyl)hydrazine hydrochloride (2.24 g, 10.0 mmol, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. A precipitate will form.
-
Purification: Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield 2-(4-bromophenyl)phthalazin-1(2H)-one as an off-white powder.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(4-bromophenyl)phthalazin-1(2H)-one.
Expected Spectroscopic Characteristics
The structural identity of the synthesized compound can be confirmed using standard spectroscopic methods. The following are predicted data based on analogous structures.[11][12]
| Technique | Expected Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.3-8.5 (m, 1H, Ar-H of phthalazinone), δ 7.8-8.0 (m, 3H, Ar-H of phthalazinone), δ 7.6-7.8 (AA'BB' system, 4H, Ar-H of bromophenyl), δ 8.4 (s, 1H, C4-H of phthalazinone). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 159-161 (C=O), δ 120-145 (aromatic carbons), including a signal around δ 122 for the C-Br carbon. |
| FT-IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 1660-1680 (Amide C=O stretch), 1590-1610 (C=N, C=C stretch), ~1070 (Ar-Br stretch). |
| Mass Spec (ESI-MS) | m/z: 301.0 [M]+, 303.0 [M+2]+, characteristic isotopic pattern for a monobrominated compound. |
Role in Drug Discovery: A Precursor to PARP-1 Inhibitors
The primary value of 2-(4-bromophenyl)phthalazin-1(2H)-one lies in its utility as a synthetic building block for creating highly potent and selective PARP-1 inhibitors.[13]
The Mechanism of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break (SSB) repair through the base excision repair (BER) pathway.[13]
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DNA Damage Sensing: When an SSB occurs, PARP-1 binds to the damaged DNA.
-
Signaling Cascade: This binding activates PARP-1 to catalyze the cleavage of NAD+ and synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.
-
Repair Recruitment: These PAR chains act as a scaffold, recruiting other DNA repair proteins (like XRCC1) to the site of damage to effect repair.
PARP inhibitors work by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "traps" the PARP enzyme on the DNA, stalling the repair of SSBs. During DNA replication, these unresolved SSBs are converted into highly lethal double-strand breaks (DSBs).
In healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inability to repair the DSBs caused by PARP inhibition leads to genomic collapse and cell death. This concept, where a deficiency in two separate pathways (BER via PARP inhibition and HR via BRCA mutation) leads to cell death, while a deficiency in either one alone does not, is known as synthetic lethality .[13]
Mechanism of Action Diagram
Caption: The principle of synthetic lethality via PARP inhibition.
From Intermediate to Active Drug: The Role of the Bromo Group
2-(4-bromophenyl)phthalazin-1(2H)-one is not designed to be the final inhibitor. Instead, the 4-bromophenyl moiety is a crucial synthetic handle. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the precise and efficient installation of more complex functional groups required to complete the pharmacophore, which often includes a terminal basic amine group (like a piperazine ring) that enhances solubility and targets the final inhibitor to the DNA-binding domain of PARP.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-bromophenyl)phthalazin-1(2H)-one is not available, data from related phthalazinone compounds suggest the following precautions should be observed.[14][15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Hazards: May cause skin and serious eye irritation.[15] May be harmful if swallowed or inhaled.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(4-bromophenyl)phthalazin-1(2H)-one represents a cornerstone intermediate in the field of medicinal chemistry. Its true value is not in its own biological activity, but in its strategic design as a robust and versatile scaffold. Its straightforward synthesis and the presence of a functionalizable bromine atom make it an ideal precursor for the construction of complex, high-affinity PARP-1 inhibitors. For researchers and drug development professionals, this compound is a key starting point on the path to creating next-generation targeted cancer therapies that leverage the powerful principle of synthetic lethality.
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